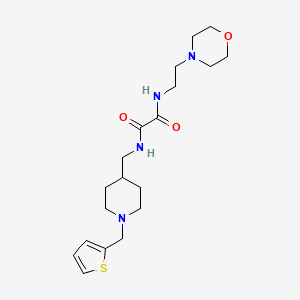
N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O3S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The piperidine ring, being a common motif in many drugs, may also influence the compound’s pharmacokinetic properties .
Actividad Biológica
N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a morpholino group, a piperidine moiety, and a thiophene ring, which contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Kinases : Compounds in this class have shown potential in inhibiting kinases involved in cancer cell proliferation. For example, oxalamide derivatives have been studied for their ability to inhibit JNK (c-Jun N-terminal kinase), which is implicated in several signaling pathways related to cancer .
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells. This mechanism is crucial for the development of antitumor agents .
- Antimicrobial Activity : There is emerging evidence that oxalamides can exhibit antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains .
Antiproliferative Effects
In vitro studies have assessed the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Topoisomerase II inhibition |
| MCF7 (Breast Cancer) | 8.0 | JNK pathway modulation |
| A549 (Lung Cancer) | 6.5 | Induction of apoptosis |
These results indicate that the compound exhibits significant antiproliferative effects across different cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These data suggest that this compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
A notable study investigated the pharmacokinetics and therapeutic index of this compound in murine models. The results indicated:
- Bioavailability : The compound demonstrated a bioavailability of approximately 45%, suggesting effective absorption.
- Toxicity Profile : No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile for potential clinical applications.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c24-18(20-5-8-22-9-11-26-12-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-13-27-17/h1-2,13,16H,3-12,14-15H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOHGFZEVEXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













